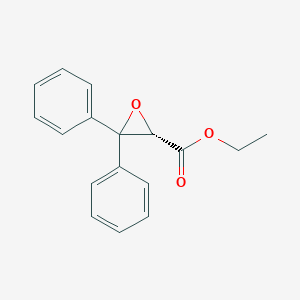
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a carboxylic acid ester group and two phenyl groups attached to the oxirane ring. It is a chiral molecule with the (2S)-configuration, making it optically active.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- typically involves the reaction of 3,3-diphenyl-2-propenoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as tertiary amines can enhance the reaction rate and selectivity. The purification process typically involves recrystallization or chromatography to obtain the desired enantiomer in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy esters.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxirane ring to a diol.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines, alcohols, and thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: β-hydroxy esters.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or diols.
Wissenschaftliche Forschungsanwendungen
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- involves the interaction of the oxirane ring with nucleophiles, leading to ring-opening reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The phenyl groups contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester
- 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester
- 2-Oxiranecarboxylic acid, 2-methyl-3,3-diphenyl-, ethyl ester
Uniqueness
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- is unique due to its specific (2S)-configuration, which imparts optical activity and influences its reactivity and interactions with other molecules. The presence of two phenyl groups also distinguishes it from other similar compounds, affecting its steric and electronic properties .
Eigenschaften
Molekularformel |
C17H16O3 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
ethyl (2S)-3,3-diphenyloxirane-2-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-2-19-16(18)15-17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
JRSQCUMYEAXYBA-OAHLLOKOSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
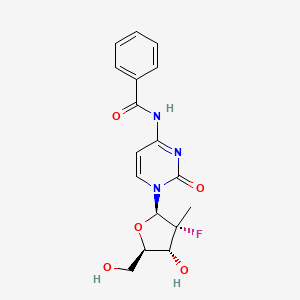
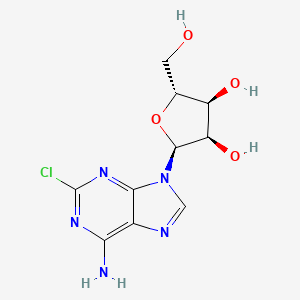

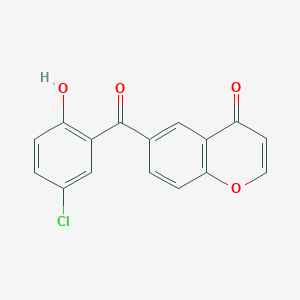

![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
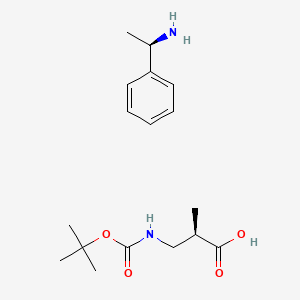
![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)
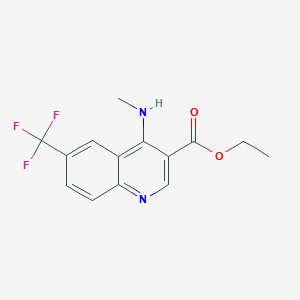
![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)
